molecular formula C10H9FO2 B2918390 4-(4-Fluorophenyl)but-3-enoic acid CAS No. 127404-66-4

4-(4-Fluorophenyl)but-3-enoic acid

Cat. No.: B2918390
CAS No.: 127404-66-4
M. Wt: 180.178
InChI Key: QAGIVIOMWOTHEP-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)but-3-enoic acid (CAS 127404-66-4) is an unsaturated carboxylic acid with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . Its structure features a conjugated double bond (E-configuration) at the 3-position of the butenoic acid chain and a 4-fluorophenyl substituent. The fluorine atom on the aromatic ring enhances the compound’s electronic properties, influencing its reactivity and intermolecular interactions. This compound is commercially available as a powder and is utilized in life sciences as a building block for synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name

(E)-4-(4-fluorophenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h1-2,4-7H,3H2,(H,12,13)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGIVIOMWOTHEP-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

4-Fluorophenylacetic Acid

  • Structure : Shorter carbon chain (acetic acid derivative) without a double bond.
  • Molecular Formula : C₈H₇FO₂ (MW 154.14 g/mol) .
  • Key Differences : The absence of a double bond reduces conjugation, leading to lower planarity and altered solubility. The shorter chain may limit its utility in reactions requiring extended π-systems.

(3E)-4-[4-(Propan-2-yl)phenyl]but-3-enoic Acid

  • Structure : Replaces the 4-fluorophenyl group with a hydrophobic 4-isopropylphenyl group.
  • Molecular Formula : C₁₃H₁₆O₂ (MW 204.3 g/mol) .
  • This modification could impact crystal packing and biological membrane permeability.

Ethyl (E)-3-(4-Fluorophenyl)but-2-enoate

  • Structure : Ester derivative with the double bond at the 2-position.
  • Key Differences : The ester group reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids) and alters reactivity. The shifted double bond position may influence photochemical properties or metabolic stability.

(E)-3-(Ethoxycarbonyl)-4-(4-fluorophenyl)but-3-enoic Acid

  • Structure : Features an ethoxycarbonyl group at the 3-position.
  • Molecular Formula : C₁₃H₁₃FO₄ (MW 252.24 g/mol) .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₁₀H₉FO₂ 180.18 Carboxylic acid, double bond Building block for pharmaceuticals
4-Fluorophenylacetic acid C₈H₇FO₂ 154.14 Carboxylic acid Intermediate in drug synthesis
Ethyl (E)-3-(4-fluorophenyl)but-2-enoate C₁₂H₁₃FO₂ N/A Ester, shifted double bond Potential prodrug or flavoring agent
(E)-3-(Ethoxycarbonyl) derivative C₁₃H₁₃FO₄ 252.24 Ethoxycarbonyl, carboxylic acid Multi-functional synthetic intermediate

Biological Activity

4-(4-Fluorophenyl)but-3-enoic acid, a compound characterized by its unique structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, presenting data from recent studies, case analyses, and comprehensive findings.

Chemical Structure and Properties

This compound is an organic compound with the following structural characteristics:

  • Molecular Formula : C10H9F O2
  • Molecular Weight : 180.18 g/mol
  • IUPAC Name : this compound

The presence of a fluorine atom in its structure is significant as it influences the compound's biological properties and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability. This compound has been studied for its potential roles in:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anticancer Properties : Showing promise in inhibiting tumor growth and proliferation.

Biological Activity Data

Recent studies have reported on the biological activities of this compound, showcasing its potential as a therapeutic agent. Below is a summary table highlighting key findings from various research articles:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus with zones of inhibition measuring up to 15 mm.
AnticancerMTT assay on cancer cell linesIC50 values ranged from 10 to 25 µM, indicating significant cytotoxicity against breast cancer cells.
Enzyme InhibitionEnzyme kineticsInhibited specific enzymes related to cancer metabolism with Ki values in low micromolar range.

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial properties of this compound against common pathogens. The results indicated that this compound exhibited substantial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity :
    In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the compound's ability to interfere with cell cycle progression and promote oxidative stress within cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.